(2-Ethynylpyridin-3-yl)methanol
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Overview
Description
(2-Ethynylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H7NO It features a pyridine ring substituted with an ethynyl group at the 2-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylpyridin-3-yl)methanol typically involves the reaction of 2-ethynylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the ethynyl group to the carbonyl carbon of formaldehyde, followed by protonation to yield the desired product. The reaction is generally carried out in an aqueous or alcoholic solvent, such as methanol, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize a packed column reactor with a suitable catalyst, such as Raney nickel, to facilitate the reaction under controlled conditions. This approach minimizes waste and allows for the scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethynylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: (2-Ethynylpyridin-3-yl)formaldehyde or (2-Ethynylpyridin-3-yl)carboxylic acid.
Reduction: (2-Ethylpyridin-3-yl)methanol.
Substitution: (2-Ethynylpyridin-3-yl)methyl chloride.
Scientific Research Applications
(2-Ethynylpyridin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Ethynylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxymethyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Ethynylpyridine): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(3-Hydroxymethylpyridine): Lacks the ethynyl group, affecting its electronic properties and reactivity.
(2-Ethylpyridin-3-yl)methanol: Similar structure but with an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
(2-Ethynylpyridin-3-yl)methanol is unique due to the presence of both the ethynyl and hydroxymethyl groups, which confer distinct electronic and steric properties. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
(2-ethynylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h1,3-5,10H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZXHRZCSCEUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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